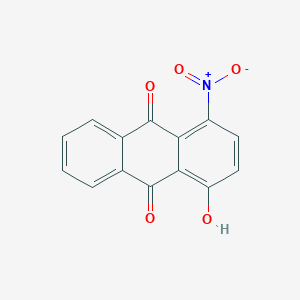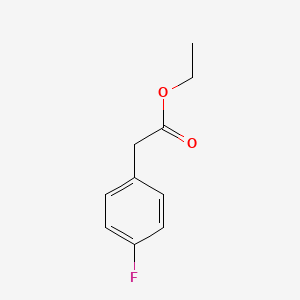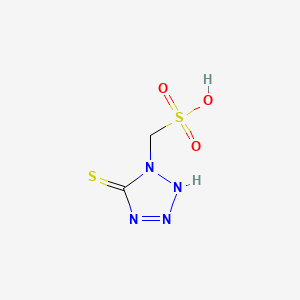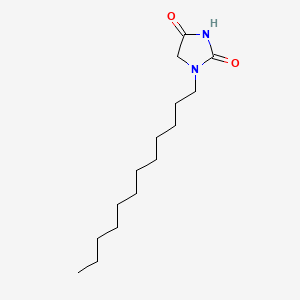
1-Hydroxy-4-Nitroanthrachinon
Übersicht
Beschreibung
1-Hydroxy-4-nitroanthraquinone (1H4NAQ) is an important organic compound that has been studied extensively for its potential applications in the medical and scientific research fields. 1H4NAQ is a type of quinone that is used as a reagent in various organic synthesis reactions and has been used in biochemical research to study the structure and function of various biomolecules. In addition, 1H4NAQ has been used in the synthesis of various drugs, such as antimalarial, antifungal, and antineoplastic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
1-Hydroxy-4-Nitroanthrachinon: wurde auf sein Potenzial in der Krebstherapie untersucht. Derivate dieser Verbindung haben ein zytotoxisches Potenzial gegenüber verschiedenen Krebszelllinien gezeigt, darunter Glioblastom-, Prostata- und Brustkrebszellen . Die Trends der Struktur-Aktivitäts-Beziehung (SAR) deuten darauf hin, dass diese Verbindungen mit DNA-G-Quadruplex-Bindungsstellen interagieren können, was zum Verständnis ihrer Antikrebsmechanismen beitragen könnte.
Farbstoffsynthese
Anthrachinon-Derivate sind bekannt für ihre färbenden Eigenschaften. This compound kann zur Synthese von Farbstoffen verwendet werden, die von Rot bis Blau reichen, indem Elektronendonorgruppen eingeführt werden . Diese Farbstoffe zeichnen sich durch ihre hervorragende Lichtechtheit aus und werden in verschiedenen Industrien eingesetzt, darunter Textilien und Lebensmittelfarben.
Photo-Superkondensatoren
Jüngste Forschungsergebnisse haben gezeigt, dass Anthrachinon-Derivate, wie z. B. This compound, funktionelle Komponenten in Photo-Superkondensatoren sein können . Diese Geräte kombinieren die Eigenschaften von Superkondensatoren und Solarzellen und bieten einen vielversprechenden Ansatz für die Energiespeicherung und -umwandlung.
Elektrokatalysatoren
Die Verbindung wurde als Bestandteil von Elektrokatalysatoren untersucht . Elektrokatalysatoren sind in verschiedenen elektrochemischen Reaktionen von entscheidender Bedeutung, einschließlich derer, die in Brennstoffzellen und Batterien verwendet werden, wo sie die Reaktionsraten erhöhen, ohne selbst verbraucht zu werden.
Elektrochemische Sensoren
This compound: ist auch ein Kandidat für den Einsatz in elektrochemischen Sensoren . Diese Sensoren können verschiedene chemische Spezies durch elektrochemische Reaktionen nachweisen und liefern wertvolle Daten für die Umweltüberwachung, medizinische Diagnostik und industrielle Prozesse.
Medizinische Anwendungen
Die Löslichkeit und die medizinischen Eigenschaften von Anthrachinon-Derivaten wurden umfassend untersucht. Sie haben ein Potenzial für die Behandlung von Erkrankungen wie Multipler Sklerose gezeigt und sind bekannt für ihre Wechselwirkungen mit DNA und anderen Zellorganellen, die biologische Prozesse stören .
Kationische/Anionische Detektion
Anthrachinon-Derivate zeigen bemerkenswerte kalorimetrische und anionische Sensorfähigkeiten. Das Vorhandensein bestimmter funktioneller Gruppen, wie z. B. der –NH-Gruppe, verstärkt diese Eigenschaften, wodurch sie zur Detektion von Kationen und Anionen in verschiedenen Umgebungen nützlich sind .
Biologische Aktivitäten
Neben ihren Antikrebs-Eigenschaften sind Anthrachinon-Derivate bekannt für ihre antibakteriellen, antifungalen, insektiziden, antimikrobiellen und antidiabetischen Eigenschaften . Ihre biologischen Wirkungen werden oft durch Wechselwirkungen mit DNA ausgeübt, was zu Modifikationen ihrer Struktur und Hemmung der Replikation führt.
Wirkmechanismus
Target of Action
The primary target of 1-Hydroxy-4-nitroanthraquinone is DNA . Anthraquinones, the class of compounds to which 1-Hydroxy-4-nitroanthraquinone belongs, are known to interact with DNA or enzymes connected to DNA and other cell organelles . This interaction disrupts complex biological processes .
Mode of Action
1-Hydroxy-4-nitroanthraquinone interacts with its targets through hydrophobic interaction and electron transfer . These interactions result in the compound binding to calf thymus DNA (ct-DNA) and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) micelles . The medicinal behavior of anthraquinone derivatives, including 1-Hydroxy-4-nitroanthraquinone, is a result of electron transfer reactions with DNA .
Biochemical Pathways
Anthraquinones are known to disrupt biological processes by interacting with dna or enzymes connected to dna . This interaction can potentially affect multiple biochemical pathways, leading to various downstream effects.
Action Environment
The polarity index of the media was assessed and associated with the electrochemical parameters of anthraquinone derivatives , suggesting that the compound’s action may be influenced by the polarity of its environment.
Biochemische Analyse
Biochemical Properties
1-Hydroxy-4-nitroanthraquinone plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The hydroxyl group of 1-Hydroxy-4-nitroanthraquinone can form hydrogen bonds with amino acid residues in the active site of these enzymes, influencing their catalytic activity. Additionally, the nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
1-Hydroxy-4-nitroanthraquinone has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, 1-Hydroxy-4-nitroanthraquinone can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of 1-Hydroxy-4-nitroanthraquinone involves its ability to interact with biomolecules at the molecular level. The compound can bind to DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription. Additionally, 1-Hydroxy-4-nitroanthraquinone can inhibit the activity of topoisomerases, enzymes that are essential for DNA unwinding during replication. This inhibition can result in DNA strand breaks and apoptosis. The compound can also activate or inhibit various signaling pathways by interacting with specific receptors or kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxy-4-nitroanthraquinone can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 1-Hydroxy-4-nitroanthraquinone has been shown to cause cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-4-nitroanthraquinone vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms. At high doses, 1-Hydroxy-4-nitroanthraquinone can cause significant toxicity, including liver and kidney damage. The threshold for these toxic effects varies depending on the species and the route of administration. Chronic exposure to high doses can lead to severe adverse effects, including organ failure and death .
Metabolic Pathways
1-Hydroxy-4-nitroanthraquinone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated and reduced metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 1-Hydroxy-4-nitroanthraquinone is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion transporters, to facilitate its uptake and efflux. The compound can also bind to plasma proteins, which can influence its distribution and bioavailability. Additionally, 1-Hydroxy-4-nitroanthraquinone can accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of 1-Hydroxy-4-nitroanthraquinone can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. In the mitochondria, 1-Hydroxy-4-nitroanthraquinone can influence mitochondrial respiration and induce mitochondrial dysfunction. In the nucleus, the compound can interact with DNA and nuclear proteins, affecting gene expression and cell cycle progression .
Eigenschaften
IUPAC Name |
1-hydroxy-4-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOKOYLVBHBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001693 | |
| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81-65-2 | |
| Record name | 1-Hydroxy-4-nitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of specific functional groups influence the solubility of anthraquinone derivatives in supercritical carbon dioxide (sc-CO2)?
A1: Research indicates that the type and position of functional groups significantly impact the solubility of anthraquinone derivatives in sc-CO2 []. For instance, the study observed that 1,4-diamino-2,3-dichloroanthraquinone exhibited notably higher solubility compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This suggests that the presence of chlorine atoms in 1,4-diamino-2,3-dichloroanthraquinone enhances its interaction with sc-CO2, leading to higher solubility. Conversely, the presence of hydroxyl and nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone seems to decrease its solubility in sc-CO2.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)






